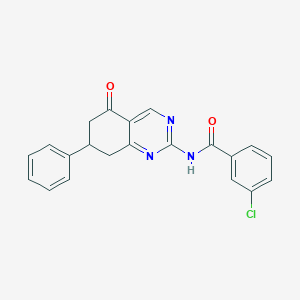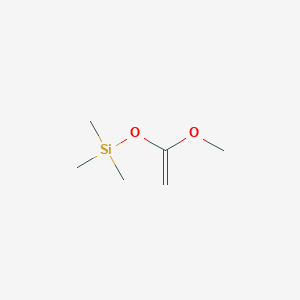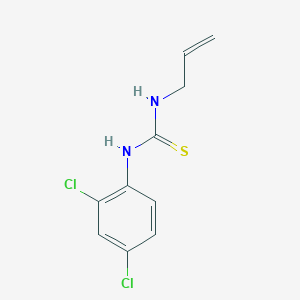![molecular formula C9H8F4O4 B12123845 5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid](/img/structure/B12123845.png)
5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid is a synthetic organic compound characterized by the presence of a furan ring substituted with a tetrafluoropropoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid typically involves the reaction of 5-hydroxymethylfurfural with 2,2,3,3-tetrafluoropropanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ether, which is then oxidized to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tetrafluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-methanol.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of the tetrafluoropropoxy group can enhance the compound’s stability and binding affinity, making it a valuable tool in structure-based drug design and molecular dynamics simulations .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: A precursor in the synthesis of 5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid.
Furan-2,5-dicarboxylic acid: A related compound used in the production of bio-based polyesters.
2-Furoic acid: Another furan derivative with applications in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to the presence of the tetrafluoropropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H8F4O4 |
|---|---|
Molecular Weight |
256.15 g/mol |
IUPAC Name |
5-(2,2,3,3-tetrafluoropropoxymethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H8F4O4/c10-8(11)9(12,13)4-16-3-5-1-2-6(17-5)7(14)15/h1-2,8H,3-4H2,(H,14,15) |
InChI Key |
LWEHCQLIQPPYDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)COCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12123764.png)






![5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12123808.png)
![methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12123810.png)
![methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12123816.png)


![4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile](/img/structure/B12123821.png)

